

An In-depth Technical Guide to the Isomers of 3,7-Dimethyloctenal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,7-Dimethyloct-7-enal

Cat. No.: B086501

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloctenal is a C10 terpenoid aldehyde that exists as several structural and stereoisomers, each with unique physicochemical properties and biological activities. While the most well-known and extensively studied isomer is 3,7-dimethyloct-6-enal, commonly known as citronellal, other isomers such as **3,7-dimethyloct-7-enal** also exist, though they are less characterized. This technical guide provides a comprehensive overview of the isomers of 3,7-dimethyloctenal, with a primary focus on the commercially significant citronellal and its enantiomers, alongside the available data for the **3,7-dimethyloct-7-enal** isomer. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data, experimental protocols, and biological insights.

Isomers of 3,7-Dimethyloctenal: A Comparative Overview

The primary isomers of interest are the positional isomers 3,7-dimethyloct-6-enal and **3,7-dimethyloct-7-enal**, which differ in the position of the carbon-carbon double bond. Furthermore, 3,7-dimethyloct-6-enal possesses a chiral center at the C3 position, leading to two enantiomers: (R)-(+)-citronellal and (S)-(-)-citronellal.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the known isomers of 3,7-dimethyloctenal.

Property	3,7-Dimethyloct-6-enal (Citronellal)	(R)-(+)-Citronellal	(S)-(-)-Citronellal	3,7-Dimethyloct-7-enal
Molecular Formula	C ₁₀ H ₁₈ O[1][2]	C ₁₀ H ₁₈ O[3]	C ₁₀ H ₁₈ O	C ₁₀ H ₁₈ O[4]
Molecular Weight	154.25 g/mol [1][2]	154.25 g/mol [5]	154.25 g/mol	154.25 g/mol [4]
CAS Number	106-23-0 (racemate)[2]	2385-77-5[3]	5949-05-3	141-26-4[4]
Appearance	Colorless to pale yellow liquid[6]	Colorless liquid	Colorless liquid	Not available
Odor	Strong, lemon-like[6]	Lemony, citrus	Lemony, citrus	Not available
Boiling Point	207 °C at 760 mmHg[6][7]	207 °C at 760 mmHg[5]	205.5 °C at 760 mmHg	Not available
Density	0.857 g/mL at 25 °C[6]	0.857 g/cm ³ at 20 °C	0.8567 g/cm ³ at 17 °C	Not available
Refractive Index	1.451 at 20 °C[6]	1.448 at 20 °C	1.4479 at 20 °C	Not available
Solubility	Soluble in ethanol and most fixed oils; insoluble in water and glycerin.[8]	Slightly soluble in water; miscible with ethanol, ether	Slightly soluble in water; miscible with ethanol, ether	Not available

3,7-Dimethyloct-6-enal (Citronellal)

Citronellal is a major component of citronella oil and is widely used in the fragrance, flavor, and pharmaceutical industries. Its biological activities are extensive and well-documented.

Stereoisomers of Citronellal

The biological and sensory properties of citronellal are often dependent on its stereochemistry.

- (R)-(+)-Citronellal: This enantiomer is the more common of the two and is known for its strong, fresh, lemony aroma.
- (S)-(-)-Citronellal: This enantiomer also possesses a citrus-like scent and is a valuable chiral building block in organic synthesis.

Biological Activities of Citronellal

Citronellal has demonstrated a wide range of pharmacological effects in preclinical studies.

These activities are summarized below:

- Antimicrobial Activity: Citronellal exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.
- Anti-inflammatory Effects: It has been shown to possess anti-inflammatory properties.
- Antioxidant Properties: Citronellal can act as an antioxidant, protecting cells from oxidative damage.
- Insect Repellent: It is a well-known and effective insect repellent, particularly against mosquitoes.^[1]
- Anticancer Potential: Some studies suggest that citronellal may have anticancer effects.

Experimental Protocols

Synthesis of 3,7-Dimethyloct-6-enal Oxime

A common derivative of citronellal is its oxime, which can be synthesized as follows:

- Preparation of Reagents:

- Dissolve 7 g of hydroxylamine hydrochloride and 5 g of sodium carbonate in 25 ml of water.
- Prepare a solution of 15.4 g of 3,7-dimethyloct-6-enal in 50 ml of ethyl alcohol.[9]
- Reaction:
 - Add the ethanolic solution of 3,7-dimethyloct-6-enal to the aqueous solution of hydroxylamine hydrochloride and sodium carbonate.[9]
 - Heat the mixture on a steam bath for 15 minutes.[9]
 - Allow the mixture to cool.
- Isolation:
 - Add an excess of water to precipitate the 3,7-dimethyloct-6-enal oxime as an oil.[9]
 - Extract the oil with ether.
 - Dry the ether layer and evaporate the solvent to yield the final product.[9]

Enantioselective Gas Chromatography for the Separation of Citronellal Enantiomers

The enantiomers of citronellal can be separated and quantified using chiral gas chromatography:

- Column: A capillary column with a chiral stationary phase, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)- β -cyclodextrin, is typically used.
- Carrier Gas: Helium is commonly used as the carrier gas.
- Detector: A flame ionization detector (FID) is suitable for quantification.
- Principle: The chiral stationary phase interacts differently with the (R) and (S) enantiomers, leading to different retention times and allowing for their separation.

3,7-Dimethyloct-7-enal

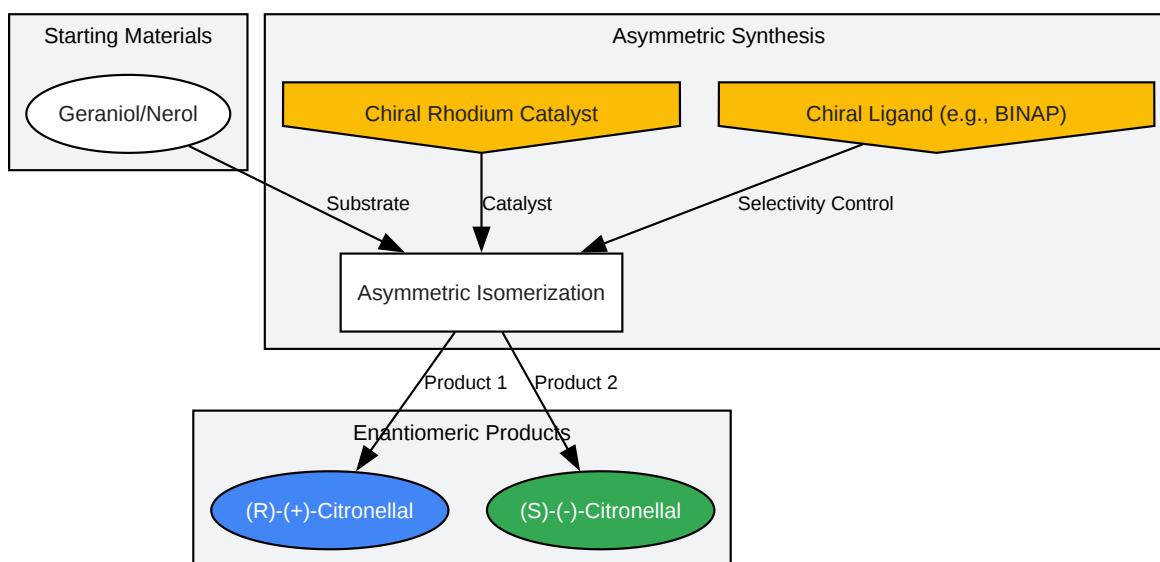
Information on **3,7-dimethyloct-7-enal** is significantly more limited compared to its -6-enal isomer. It is not as prevalent in nature and has not been the subject of extensive research.

Physicochemical Properties of 3,7-Dimethyloct-7-enal

Property	Value
Molecular Formula	C ₁₀ H ₁₈ O ^[4]
Molecular Weight	154.25 g/mol ^[4]
CAS Number	141-26-4 ^[4]

Further experimental data on its boiling point, density, and other physical constants are not readily available in the scientific literature.

Predicted Data for 3,7-Dimethyloct-7-enal

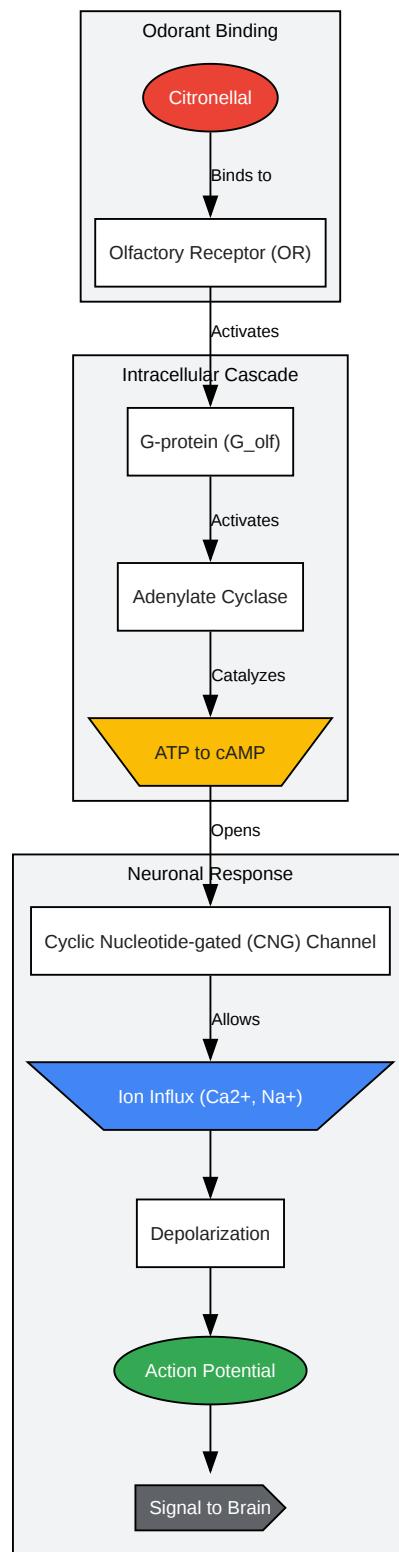

Computational models can provide some predicted properties for this less-studied isomer.

Predicted Property	Value	Source
XlogP	3.3	PubChemLite
Collision Cross Section ([M+H] ⁺)	137.5 Å ²	PubChemLite
Collision Cross Section ([M+Na] ⁺)	143.3 Å ²	PubChemLite

Signaling Pathways and Logical Relationships Enantioselective Synthesis of Citronellal Isomers

The following diagram illustrates a generalized workflow for the enantioselective synthesis of (R)- and (S)-citronellal, often starting from achiral precursors like geraniol or nerol.

Workflow for Enantioselective Synthesis of Citronellal


[Click to download full resolution via product page](#)

Caption: Generalized workflow for the enantioselective synthesis of citronellal isomers.

Olfactory Signaling Pathway of Citronellal

The perception of citronellal's characteristic scent is initiated by its interaction with specific olfactory receptors in the nasal epithelium. This interaction triggers a downstream signaling cascade.

Olfactory Signaling Pathway for Citronellal

[Click to download full resolution via product page](#)

Caption: Simplified olfactory signal transduction cascade initiated by citronellal.

Conclusion

The isomers of 3,7-dimethyloctenal, particularly the enantiomers of 3,7-dimethyloct-6-enal (citronellal), represent a fascinating and commercially important class of molecules. Their distinct physicochemical properties, biological activities, and sensory characteristics underscore the importance of isomeric purity in various applications, from fragrance and flavor to pharmaceuticals. While citronellal has been the subject of extensive research, its positional isomer, **3,7-dimethyloct-7-enal**, remains largely uncharacterized, presenting an opportunity for future investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and professionals working with these compounds, facilitating further exploration and application in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Z)-3,7-dimethylocta-2,6-dienal(106-26-3) ¹³C NMR [m.chemicalbook.com]
- 2. 3,7-DIMETHYLOCT-6-ENAL | CAS 106-23-0 [matrix-fine-chemicals.com]
- 3. 6-Octenal, 3,7-dimethyl-, (R)- [webbook.nist.gov]
- 4. bocsci.com [bocsci.com]
- 5. 6-Octenal, 3,7-dimethyl-, (3R)- | C10H18O | CID 75427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 3,7-dimethyloct-6-enal [stenutz.eu]
- 8. 3,7-Dimethyloct-6-en-1-ol;hexanal | C16H32O2 | CID 88603702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of 3,7-Dimethyloctenal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086501#isomers-of-3-7-dimethyloct-7-enal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com